5-BEnzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride
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Overview
Description
5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2. It is known for its unique structure, which includes a benzyl group attached to an octahydropyrrolo[3,4-c]pyridine core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the octahydropyrrolo[3,4-c]pyridine core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolo[3,4-c]pyridine core.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. The exact pathways involved may vary, but they often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride can be compared with other similar compounds, such as:
Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine: This compound has a similar core structure but differs in the position of the benzyl group.
Moxifloxacin Intermediate: This compound is an intermediate in the synthesis of moxifloxacin, a fluoroquinolone antibiotic, and shares some structural similarities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWHELIXXBKVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CNC2)CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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